N,N-diethylethanamine;oxalic acid
Overview
Description
N,N-diethylethanamine: is a tertiary amine with the chemical formula C6H15N triethylamine . This compound is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia . Oxalic acid , on the other hand, is a dicarboxylic acid with the formula C2H2O4 . It is a colorless crystalline solid that forms a colorless solution in water. The combination of these two compounds can be used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide at elevated temperatures.
Oxalic acid: can be prepared by the oxidation of carbohydrates or glucose using nitric acid. It can also be synthesized by the reaction of sodium formate with sodium hydroxide.
Industrial Production Methods:
N,N-diethylethanamine: is industrially produced by the reaction of ethyl chloride with ammonia in the presence of a catalyst.
Oxalic acid: is produced on an industrial scale by the oxidation of carbohydrates using nitric acid or by the reaction of carbon monoxide with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation to form diethylamine and acetaldehyde.
Reduction: can be reduced to formic acid and carbon dioxide.
Substitution: can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide.
Major Products:
Oxidation of N,N-diethylethanamine: Diethylamine and acetaldehyde.
Reduction of Oxalic Acid: Formic acid and carbon dioxide.
Substitution of N,N-diethylethanamine: Quaternary ammonium salts.
Scientific Research Applications
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the preparation of esters and amides from acyl chlorides.
Oxalic acid: is used as a standard in titrations and as a reducing agent in various chemical reactions.
Biology:
N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.
Oxalic acid: is used in the study of metabolic pathways and as a chelating agent in biological systems.
Medicine:
N,N-diethylethanamine: is used in the synthesis of local anesthetics and other medicinal compounds.
Industry:
Mechanism of Action
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, attacking electrophilic centers.
- Functions as a base, accepting protons in acid-base reactions.
Oxalic Acid:
- Acts as a reducing agent, donating electrons in redox reactions.
- Functions as a chelating agent, binding to metal ions and forming stable complexes .
Comparison with Similar Compounds
Diethylamine: Similar structure but lacks one ethyl group.
Triethylamine: Similar structure but with an additional ethyl group.
Dimethylamine: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness:
N,N-diethylethanamine: has a unique combination of nucleophilic and basic properties, making it versatile in organic synthesis.
Properties
IUPAC Name |
N,N-diethylethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15N.C2H2O4/c2*1-4-7(5-2)6-3;3-1(4)2(5)6/h2*4-6H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGYUFHGPCIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10766923 | |
Record name | Oxalic acid--N,N-diethylethanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10766923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118428-47-0 | |
Record name | Oxalic acid--N,N-diethylethanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10766923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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